Cas no 1110866-70-0 (5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester)

5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester structure
1110866-70-0 structure
Product name:5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester
CAS No:1110866-70-0
MF:C20H24N2O4S
Molecular Weight:388.480564117432
CID:6030710
PubChem ID:33987904

5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester 化学的及び物理的性質

名前と識別子

    • 5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester
    • EN300-26595671
    • Z92726489
    • AKOS034710377
    • (5-acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate
    • (5-acetyl-2-methoxyphenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate
    • 1110866-70-0
    • インチ: 1S/C20H24N2O4S/c1-12-17(13(2)22-20(21-12)27-5)7-9-19(24)26-11-16-10-15(14(3)23)6-8-18(16)25-4/h6,8,10H,7,9,11H2,1-5H3
    • InChIKey: NIKCPSCPAXXNGM-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC(C)=C(CCC(OCC2=CC(C(C)=O)=CC=C2OC)=O)C(C)=N1

計算された属性

  • 精确分子量: 388.14567842g/mol
  • 同位素质量: 388.14567842g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 27
  • 回転可能化学結合数: 9
  • 複雑さ: 492
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų
  • XLogP3: 3.1

5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26595671-0.05g
(5-acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate
1110866-70-0 95.0%
0.05g
$212.0 2025-03-20

5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester 関連文献

5-Pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl esterに関する追加情報

5-Pyrimidinepropanoic Acid, 4,6-Dimethyl-2-(Methylthio)-, (5-Acetyl-2-Methoxyphenyl)Methyl Ester: A Comprehensive Overview

The compound with CAS No 1110866-70-0, known as 5-pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their diverse biological activities and applications in drug discovery. The molecule's structure is characterized by a pyrimidine ring system substituted with methyl groups at positions 4 and 6, a methylthio group at position 2, and an ester group derived from a substituted phenylacetic acid moiety.

Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules, leveraging advanced methodologies such as microwave-assisted synthesis and catalytic asymmetric techniques. These methods have not only improved the efficiency of synthesizing 5-pyrimidinepropanoic acid derivatives but also opened avenues for exploring their biological profiles in greater depth. For instance, studies published in the *Journal of Medicinal Chemistry* have highlighted the potential of this compound as a lead molecule in the development of novel anticancer agents.

The structural complexity of (5-acetyl-2-methoxyphenyl)methyl ester derivatives like this compound makes them ideal candidates for investigating structure-activity relationships (SAR). Researchers have demonstrated that the presence of electron-donating groups such as methoxy and acetyl substituents on the phenyl ring significantly enhances the compound's ability to interact with biological targets. This has led to promising results in preclinical studies targeting enzymes involved in inflammatory pathways and neurodegenerative diseases.

In terms of synthesis, the construction of this compound involves a multi-step process that begins with the preparation of the pyrimidine core. Key steps include nucleophilic substitution reactions to introduce the methylthio group and subsequent esterification to attach the phenylacetic acid moiety. The use of protecting groups and rigorous purification techniques ensures high purity levels, which are critical for downstream biological testing.

From an environmental perspective, there is growing interest in understanding the fate and transport of such compounds in natural systems. Studies conducted by environmental chemists have shown that pyrimidine-based compounds like this one exhibit moderate biodegradability under aerobic conditions. However, further research is needed to assess their long-term persistence in soil and aquatic environments.

In conclusion, 5-pyrimidinepropanoic acid, 4,6-dimethyl-2-(methylthio)-, (5-acetyl-2-methoxyphenyl)methyl ester represents a fascinating example of how modern chemical synthesis can yield molecules with intricate architectures and diverse functional properties. As research continues to uncover its potential applications in medicine and beyond, this compound stands as a testament to the power of interdisciplinary collaboration in advancing chemical science.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd